2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)-, can be achieved through various methods. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods offer different advantages in terms of reaction conditions, yields, and scalability.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves optimizing these synthetic routes to achieve high yields and purity. Techniques such as oxidative cyclization, reagent refluxing, and one-pot synthesis are commonly employed in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline ring .
Scientific Research Applications
2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Industry: These compounds are used in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine
- Quinazoline-2,4-diamine
- 5,6,7,8-Tetrahydro-2,4-quinazolinediamine
Uniqueness
2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H16N4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
7-(2,6-dimethylphenyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C16H16N4/c1-9-4-3-5-10(2)14(9)11-6-7-12-13(8-11)19-16(18)20-15(12)17/h3-8H,1-2H3,(H4,17,18,19,20) |
InChI Key |
NRHOKJXSPMFZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.